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Compound of Interest

Compound Name: Etravirine hydrobromide

CAS No.: 1030633-38-5

Cat. No.: B3075465

Get Quote

Executive Summary & Scientific Context
Etravirine (TMC125) is a second-generation NNRTI designed with high conformational flexibility

to overcome resistance mutations in HIV-1 reverse transcriptase. While the commercial form

(Intelence®) is supplied as the free base in an amorphous solid dispersion, the Hydrobromide

(HBr) salt represents a critical research target for solubility enhancement. Etravirine is a BCS

Class IV compound (low solubility, low permeability) with a high logP (>5) and a pKa of

approximately 3.75 (basic pyrimidine nitrogen).

The Analytical Challenge: Developing an HPLC method for Etravirine HBr requires navigating

three specific hurdles:

Extreme Lipophilicity: The drug adheres strongly to stationary phases, requiring high organic

strength mobile phases to elute within a reasonable runtime.

Salt Dissociation & pH Control: In solution, Etravirine HBr dissociates. If the mobile phase pH

rises above the pKa (3.75), the drug reverts to its practically insoluble free base form,

leading to peak tailing, precipitation on the column, and carryover.
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Counter-ion Interference: While often overlooked, the bromide ion (

) has significant UV absorption below 215 nm. Method parameters must avoid these
wavelengths to prevent artifact peaks.

This guide provides a self-validating protocol for the robust analysis of Etravirine HBr, focusing

on stability-indicating capabilities.

Physicochemical Profiling & Method Strategy
Before initiating wet-lab work, the method parameters are derived from the molecule's intrinsic

properties.
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Property Value Method Implication

pKa ~3.75 (Basic)

Mobile Phase pH: Must be

maintained at pH 3.0 – 3.5.

Reasoning: Keeping the pH <

pKa ensures the molecule

remains protonated (

), improving aqueous solubility

and peak shape.

LogP > 5.0 (Lipophilic)

Column: C18 is standard, but a

C8 or Phenyl-Hexyl phase may

offer better selectivity and

shorter retention times.

Organic Modifier: High %

Acetonitrile (ACN) is required

(>40%).

UV Max 311 nm, 234 nm

Detection:311 nm is optimal.

Reasoning: It provides high

sensitivity and eliminates

interference from the bromide

counter-ion (which absorbs

<215 nm) and common mobile

phase cutoffs.

Solubility Insoluble in water

Diluent: Samples must be

dissolved in 100% Methanol or

ACN before dilution with

mobile phase.

Method Development Workflow (DOT Diagram)
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Start: Etravirine HBr Profile

Solubility Check:
Dissolve in MeOH/ACN

UV Scan (200-400nm):
Select 311 nm (Avoid Br- interference)

Stationary Phase Selection:
C18 (High Carbon Load)

Mobile Phase Optimization:
Buffer pH 3.2 (Ammonium Acetate)

+ ACN (Gradient)

Initial Injection:
Check Tailing Factor & Retention

Peak Tailing < 1.5?

Finalize Method Parameters

Yes

Action: Add 0.1% TEA
or Increase Buffer Conc.

No

Click to download full resolution via product page

Caption: Logical workflow for Etravirine HBr method development, prioritizing pH control and

UV selection to mitigate salt-specific artifacts.
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Optimized Chromatographic Conditions
This protocol is designed for High-Performance Liquid Chromatography (HPLC) with UV-PDA

detection.
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Parameter Specification Technical Rationale

Column

XSelect HSS T3 or Kinetex

C18 (150 x 4.6 mm, 3.5 µm or

5 µm)

HSS T3 technology provides

superior retention for polar

bases and withstands the

100% aqueous conditions

often needed at the start of

gradients, though Etravirine

requires high organic. The high

carbon load ensures robust

interaction with the lipophilic

drug.

Mobile Phase A
20 mM Ammonium Acetate, pH

3.2 (adjusted w/ Acetic Acid)

Acidic pH ensures Etravirine

remains ionized (

), preventing precipitation and

tailing.

Mobile Phase B Acetonitrile (HPLC Grade)

ACN has a lower UV cutoff and

lower viscosity than Methanol,

sharpening the peaks.

Mode Isocratic or Gradient

Isocratic Recommended:

45:55 (Buffer:ACN). Note: If

impurities are late-eluting, use

a gradient (see below).

Flow Rate 1.0 mL/min
Standard flow for 4.6 mm ID

columns.

Wavelength 311 nm
Primary quantification

wavelength.[1][2][3]

Injection Volume 10 - 20 µL
Depends on sensitivity

requirements.

Column Temp 30°C
Controls viscosity and mass

transfer kinetics.

Run Time ~10 - 15 minutes
Etravirine typically elutes at 4–

6 mins in isocratic mode.
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Gradient Program (Alternative for Impurity Profiling)
Use this if resolving degradation products.

0-2 min: 60% B

2-10 min: 60% → 90% B (Linear Ramp)

10-12 min: 90% B (Wash)

12.1 min: 60% B (Re-equilibration)

Experimental Protocols
Standard Preparation
Objective: Create a stable stock solution that prevents precipitation.

Stock Solution (1000 µg/mL):

Accurately weigh 23.7 mg of Etravirine Hydrobromide (equivalent to ~20 mg Etravirine

base; Calculation: MW Salt / MW Base) into a 20 mL volumetric flask.

Add 10 mL of Methanol. Sonicate for 5 minutes until completely dissolved.

Make up to volume with Methanol.[1][4]

Working Standard (50 µg/mL):

Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

Dilute to volume with Diluent (50:50 ACN:Buffer).

Critical Step: Filter through a 0.45 µm PVDF or PTFE syringe filter. Do not use Nylon filters

as they may adsorb lipophilic drugs.

Sample Preparation (Tablets/Bulk)
Weigh and powder 20 tablets.
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Transfer powder equivalent to 20 mg Etravirine into a 100 mL volumetric flask.

Add 60 mL Methanol and sonicate for 20 minutes with intermittent shaking (maintain temp <

30°C).

Dilute to volume with Methanol.

Centrifuge a portion at 3000 rpm for 10 minutes.

Dilute the supernatant with Diluent to reach the target concentration (e.g., 50 µg/mL).

System Suitability Testing (SST)
Run the Standard solution 6 times.

RSD of Peak Area: ≤ 2.0%

Tailing Factor (T): ≤ 1.5 (Strict control here indicates successful pH optimization).

Theoretical Plates (N): > 2000

Forced Degradation (Stability Indicating)[5][6][7][8]
To demonstrate the method's specificity, the drug must be subjected to stress. Etravirine is

susceptible to oxidation and alkaline hydrolysis.[4]
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Stress Condition Protocol Expected Outcome

Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours Minimal degradation (< 5%).

Base Hydrolysis 0.1 N NaOH, 60°C, 2 hours

Significant Degradation. Major

degradant likely elutes early

(more polar).

Oxidation
3%

, RT, 4 hours

High Degradation. N-oxide

formation likely. Resolution

from main peak is critical.

Thermal 80°C Dry Heat, 24 hours Stable.

Photolytic UV Light (1.2M lux hours) Minor degradation.[4]

Degradation Pathway Visualization (DOT Diagram)

Etravirine HBr
(RT ~5.0 min)

Oxidative Stress
(H2O2)

Alkaline Stress
(NaOH)

N-Oxide Impurity
(RT ~3.5 min)

Major Pathway

Hydrolytic Degradant
(RT ~2.8 min)

Ring Cleavage/Hydrolysis

Click to download full resolution via product page

Caption: Predicted degradation pathways for Etravirine HBr. Oxidative and Alkaline stress

produce polar degradants that must be resolved (RT < Main Peak).

Method Validation Summary (ICH Q2)
Linearity: 10 – 150% of target concentration (

).

Accuracy: Recovery studies at 50%, 100%, 150% levels (Acceptance: 98.0 – 102.0%).

LOD/LOQ: Calculate based on Signal-to-Noise (3:1 and 10:1). Typical LOQ for Etravirine is

~0.05 µg/mL using this method.
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Robustness: Deliberately vary Flow Rate (±0.1 mL/min), pH (±0.2 units), and Organic

composition (±2%).

Note: Small changes in pH (e.g., 3.2 to 3.4) generally have minimal effect on retention due

to the logP dominance, but pH > 4.0 may cause peak broadening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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development-for-etravirine-hydrobromide-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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